3-[(2E)-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoyl]-2H-chromen-2-one
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Overview
Description
3-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-2H-CHROMEN-2-ONE is a heterocyclic compound that combines a pyrazole ring with a chromenone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-2H-CHROMEN-2-ONE typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 3-acetyl-2H-chromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential anti-cancer properties and its ability to inhibit specific enzymes.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes involved in cell proliferation and apoptosis. The compound may inhibit these enzymes, leading to the suppression of cancer cell growth and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one: Similar structure with variations in the substituents.
2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: Contains a pyrazole ring with different substituents.
Uniqueness
3-[3-(1-ETHYL-1H-PYRAZOL-3-YL)ACRYLOYL]-2H-CHROMEN-2-ONE is unique due to its specific combination of a pyrazole ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C17H14N2O3 |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-[(E)-3-(1-ethylpyrazol-3-yl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C17H14N2O3/c1-2-19-10-9-13(18-19)7-8-15(20)14-11-12-5-3-4-6-16(12)22-17(14)21/h3-11H,2H2,1H3/b8-7+ |
InChI Key |
IOXRKHOKNZJMQA-BQYQJAHWSA-N |
Isomeric SMILES |
CCN1C=CC(=N1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Canonical SMILES |
CCN1C=CC(=N1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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